molecular formula C14H11ClO4 B6406809 4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261943-48-9

4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6406809
CAS RN: 1261943-48-9
M. Wt: 278.69 g/mol
InChI Key: ZLBATLZTWNDXNS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-methoxybenzoic acid (CMBA) is a phenolic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been studied extensively in recent years, and its unique properties have been used to develop various products and processes.

Mechanism of Action

The mechanism of action of CMBA is not completely understood. However, it is known that CMBA is a phenolic compound, which means that it is capable of forming hydrogen bonds with other molecules. This allows CMBA to interact with other molecules and affect their properties. Additionally, CMBA is a weak acid, which means that it can act as a proton donor in certain reactions. Finally, CMBA has been found to have antioxidant properties, which means that it can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA are not fully understood. However, CMBA has been found to have a variety of effects on the body. CMBA has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Additionally, CMBA has been found to have antifungal and antiviral properties, which means that it can help to prevent the growth of fungi and viruses. Finally, CMBA has been found to have antioxidant properties, which means that it can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

CMBA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of CMBA is its low cost and easy availability. Additionally, CMBA is relatively stable and has a low melting point, making it easy to work with. Finally, CMBA is non-toxic, making it safe for use in laboratory experiments.
However, CMBA also has a number of limitations. One of the main limitations is that CMBA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, CMBA is not very stable in the presence of light and heat, making it difficult to use in certain experiments. Finally, CMBA is not very soluble in organic solvents, making it difficult to use in certain reactions.

Future Directions

Given the wide range of applications of CMBA, there are a number of potential future directions for research. One potential area of research is the development of new synthetic methods for CMBA. Additionally, further research into the biochemical and physiological effects of CMBA could lead to the development of new pharmaceuticals and other products. Finally, further research into the antioxidant properties of CMBA could lead to the development of new products and processes for protecting cells from oxidative damage.

Synthesis Methods

CMBA can be synthesized through a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis is the most common method for synthesizing CMBA. This method involves the reaction of a phenol and an alkyl halide in the presence of an alkoxide base. The Mitsunobu reaction is another method for synthesizing CMBA, which involves the reaction of a phenol and an alkyl halide in the presence of a phosphine oxide. Finally, the Ullmann reaction is a method for synthesizing CMBA by reacting a phenol with an alkyl halide in the presence of a copper salt.

Scientific Research Applications

CMBA has been studied extensively in recent years and has been found to have a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been used in the synthesis of various organic compounds, such as 1,2-dihydroxybenzene and 1,3-dihydroxybenzene. CMBA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, CMBA has been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers, such as polyurethanes and polystyrenes.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBATLZTWNDXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691071
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-48-9
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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